Leucinostatin B was isolated from the fermentation products of Penicillium lilacinum, a fungus recognized for its ability to produce various bioactive secondary metabolites. The classification of leucinostatin B falls under nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases rather than ribosomal mechanisms. This class of compounds is known for diverse biological activities, including antibiotic, antifungal, and antiprotozoal effects .
The synthesis of leucinostatin B can be achieved through both natural extraction from fungal sources and synthetic methods. The natural extraction involves cultivating Penicillium lilacinum in a suitable medium, followed by extraction and purification processes.
Leucinostatin B consists of a complex structure characterized by an α-helical conformation. Its molecular formula has been determined to be , with a molecular weight of approximately 1024.6 g/mol. The structural analysis reveals several key features:
Leucinostatin B participates in various chemical reactions that are crucial for its biological activity:
The mechanism of action of leucinostatin B primarily revolves around its ability to disrupt cellular membranes and inhibit vital processes in pathogens:
Leucinostatin B exhibits several notable physical and chemical properties:
Leucinostatin B has significant potential across various scientific fields:
Leucinostatin B biosynthesis is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) gene cluster (lcs cluster) in Purpureocillium lilacinum. This cluster spans 99.6 kb on scaffold 2 (GenBank accession LSBH01000002.1) and comprises 20 co-regulated genes, as confirmed by transcriptomic analyses under leucinostatin-inducing conditions [1] [3]. The core component is lcsA, encoding a 10-module NRPS (3,698 amino acids) organized in a collinear "assembly-line" fashion. Each module activates and incorporates specific amino acid precursors into the growing peptide chain [1] [4].
The LcsA NRPS exhibits a modular architecture:
Table 1: NRPS Module Organization in LcsA for Leucinostatin Assembly
Module | Domain Organization | Activated Substrate | Function in Leucinostatin B |
---|---|---|---|
1 | C-A-PCP | (E)-4-methylhex-2-enoic acid | Lipophilic N-terminus |
2 | C-A-PCP-E | 4-methyl-L-proline | Cyclization residue |
3 | C-A-PCP | AHyMeOA | β-hydroxy acid moiety |
4 | C-A-PCP | Hydroxyleucine | Hydroxylated aliphatic chain |
5 | C-A-PCP | α-Aminoisobutyric acid | Helical structure inducer |
6 | C-A-PCP | Leucine | Core hydrophobic residue |
7 | C-A-PCP | Leucine | Core hydrophobic residue |
8 | C-A-PCP | β-Alanine | Flexible linker |
9 | C-A-PCP | Alanine | Cα residue |
10 | C-A-PCP-T | Propane-1,2-diamine | C-terminus precursor |
Flanking genes within the cluster encode auxiliary enzymes, including cytochrome P450 monooxygenases (lcsC, lcsD) for hydroxylation modifications, an ABC transporter (lcsB) for extracellular secretion, and a transcription factor (lcsF) that positively regulates cluster expression. Overexpression of lcsF increases leucinostatin B yield by 1.5-fold, confirming its role as a pathway-specific activator [1] [3].
Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃) is distinguished from its precursor leucinostatin C by N-methylation at its C-terminal propane-1,2-diamine (PD) group, forming N-methylpropane-1,2-diamine (MPD). This modification is catalyzed by the standalone S-adenosylmethionine (SAM)-dependent methyltransferase LcsG, encoded within the lcs cluster [7]. LcsG (UniProt A0A0C7D4F2) performs iterative N-methylation via a processive mechanism:
Table 2: Kinetic Parameters of LcsG Methyltransferase Activity
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product |
---|---|---|---|---|
Leucinostatin C (PD) | 8.7 ± 0.9 | 0.104 ± 0.007 | 1.2 × 10⁴ | Leucinostatin B (MPD) |
Leucinostatin B (MPD) | 15.2 ± 1.3 | 0.087 ± 0.005 | 5.7 × 10³ | Leucinostatin A (DMPD) |
Gene knockout studies (ΔlcsG) abolish production of methylated leucinostatins B and A, while accumulating unmethylated precursors. Conversely, in vitro reconstitution with purified LcsG successfully converts leucinostatin C to B and subsequently to A, confirming its role in iterative terminal methylation [7]. This modification critically influences bioactivity by enhancing membrane permeability and target affinity.
Comparative analysis of leucinostatin-producing fungi reveals conserved biosynthetic machinery with strain-specific adaptations. The lcs cluster is present in all sequenced P. lilacinum strains (PLBJ-1, PLFJ-1, TERIBC-1), showing 83.6% synteny conservation between Beijing (PLBJ-1) and Fujian (PLFJ-1) isolates [1] [5]. Beyond Purpureocillium, homologous clusters occur only in Tolypocladium ophioglossoides (teleomorph of Elaphocordyceps ophioglossoides), sharing 68% average amino acid identity in NRPS modules [1] [4].
Key genomic differences correlate with metabolic output:
Phylogenomic analysis indicates leucinostatin biosynthesis evolved in a common ancestor of Purpureocillium and Tolypocladium, with subsequent diversification driven by ecological niche adaptation. Insect-pathogenic Tolypocladium strains retain the cluster but with modified regulation, while nematophagous P. lilacinum has optimized expression for anti-nematode activity [1] [8].
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